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Compound of Interest

Compound Name:
Methyl N-cbz-homomorpholine-2-

carboxylate

CAS No.: 1226776-84-6

Cat. No.: B578546

Get Quote

Executive Summary
Methyl N-Cbz-homomorpholine-2-carboxylate (Systematic Name: Methyl 4-

[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate) is a specialized heterocyclic building block

used in the synthesis of peptidomimetics and protease inhibitors. As a seven-membered ring

homolog of morpholine derivatives, it introduces specific conformational properties—such as

increased lipophilicity and ring flexibility—critical for fine-tuning the pharmacokinetic profiles of

drug candidates.

This guide provides a rigorous analysis of its physical properties, spectral characteristics, and

handling protocols, designed to support researchers in medicinal chemistry and process

development.

Chemical Identity & Structural Specifications[1][2]
[3][4]
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Parameter Specification

Systematic Name
Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-

2-carboxylate

Common Name Methyl N-Cbz-homomorpholine-2-carboxylate

CAS Number 1226776-84-6

Molecular Formula

Molecular Weight 293.32 g/mol

SMILES
COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C

2

Stereochemistry

Typically available as a racemate or specific

enantiomer (e.g., S-isomer).[1][2] The C2

position is the chiral center.

Structural Visualization
The following diagram illustrates the core connectivity and ring numbering system essential for

NMR assignment.
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Figure 1: Structural connectivity of Methyl N-Cbz-homomorpholine-2-carboxylate
highlighting functional domains.

Physical Properties Matrix
Macroscopic Properties
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Physical State: Typically a viscous, colorless to pale yellow oil at room temperature. High-

purity enantiomeric forms may crystallize into waxy solids upon prolonged storage at -20°C.

Density: Estimated at

(based on structural analogs).

Boiling Point: Predicted >350°C at 760 mmHg (decomposes before boiling).

Flash Point: Predicted >150°C.[3]

Solubility Profile
Understanding the solubility is critical for extraction and purification workflows.

Solvent Solubility Application Note

Dichloromethane (DCM) High

Preferred solvent for extraction

and loading onto silica

columns.

Ethyl Acetate (EtOAc) High

Excellent for liquid-liquid

extraction and TLC mobile

phase.

Methanol/Ethanol High
Suitable for catalytic

hydrogenation (Cbz removal).

DMSO/DMF High

Standard solvents for

nucleophilic substitution

reactions.

Water Negligible

Forms a biphasic system;

product resides in the organic

layer.

Hexanes/Heptane Low

Used as a co-solvent to induce

precipitation or in column

chromatography gradients.
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Spectral Characterization & Expert Insights
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of this molecule is non-trivial due to two factors: ring flexibility (7-

membered ring) and carbamate rotamers.

Rotameric Broadening: The N-Cbz bond exhibits restricted rotation (partial double bond

character). At room temperature (25°C), this often results in:

Broadening of the benzylic protons (

).

Duplication of signals for the ring protons, particularly those adjacent to the nitrogen (C3

and C5 positions).

Expert Tip: To obtain a sharp, resolved spectrum for publication or purity assay, acquire

the

-NMR at 323 K (50°C) or higher in DMSO-

. This induces rapid coalescence of the rotamers.

Key Chemical Shifts (

, CDCl

,

ppm):

7.30 – 7.40: Multiplet (5H), Aromatic protons of Cbz.

5.10 – 5.20: Singlet or AB quartet (2H), Benzylic

of Cbz.

4.20 – 4.50: Multiplet (1H), C2-H (alpha to ester and oxygen). This is the diagnostic peak

for the core scaffold.
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3.75: Singlet (3H), Methyl ester (

).

3.20 – 4.00: Complex multiplets (4H), Ring protons at C3 and C5 (adjacent to N and O).

1.80 – 2.20: Multiplets (2H), Ring protons at C6/C7 (remote methylene groups).

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive mode.

Molecular Ion:

.

Adducts: Sodium adducts

are commonly observed due to the poly-oxygenated nature of the ring.

Experimental Protocols: Handling & Analysis
Storage and Stability

Temperature: Store at 2–8°C for short term; -20°C for long term (>1 month).

Atmosphere: Hygroscopic tendency is low, but storage under Argon/Nitrogen is

recommended to prevent oxidative degradation of the benzylic position over years.

Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9). Avoid

prolonged exposure to nucleophilic bases unless saponification is intended.

Quality Control Workflow
The following workflow ensures the integrity of the building block before use in downstream

synthesis.
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Figure 2: Quality Control and Purification Decision Tree.

HPLC Method for Purity Assessment
For precise quantification, use the following Reverse-Phase HPLC method:

Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0–2 min: 5% B (Isocratic hold)
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2–12 min: 5%

95% B (Linear ramp)

12–15 min: 95% B (Wash)

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (amide/ester bonds) and 254 nm (Cbz aromatic ring).

Retention Time: Expect elution in the middle-late region of the gradient due to the lipophilic

Cbz group.

Synthesis Context & Applications
This molecule serves as a critical intermediate.[4][5] The Cbz group is orthogonal to Boc and

Fmoc protecting groups, allowing for selective deprotection:

Cbz Removal: Catalytic hydrogenation (

) yields the free amine (Methyl homomorpholine-2-carboxylate).

Ester Hydrolysis: LiOH/THF/Water yields the free acid (N-Cbz-homomorpholine-2-carboxylic

acid).

Caution: When removing the Cbz group via hydrogenation, ensure the reaction mixture is not

acidic, as the resulting secondary amine can undergo intramolecular cyclization or

polymerization if the ester is reactive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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